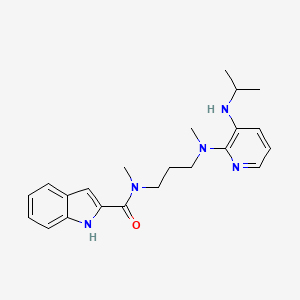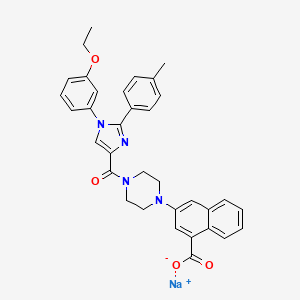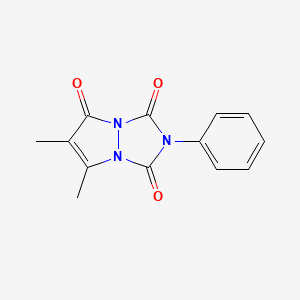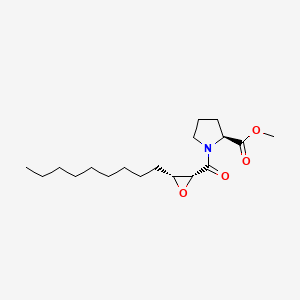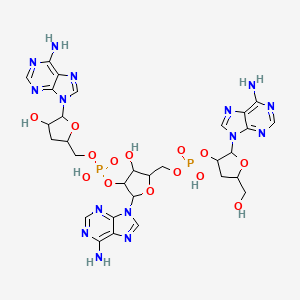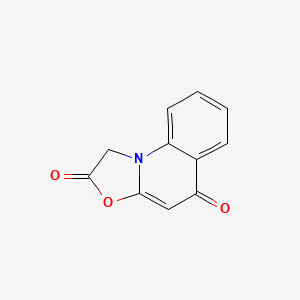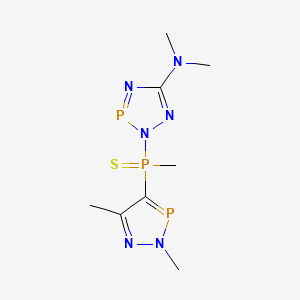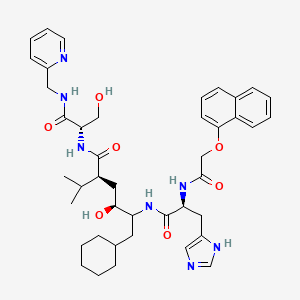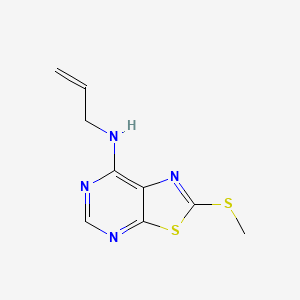
N-Allyl-2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidin-7-amine is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with an allyl group and a methylthio group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or Lawesson’s reagent . The reaction conditions often require heating and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolo[5,4-d]pyrimidine derivatives.
Substitution: Various substituted thiazolo[5,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-Allyl-2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to adenosine receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into the binding sites of these receptors, influencing their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine: This compound has similar structural features but different substituents, leading to distinct biological activities.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share the thiazolo[5,4-d]pyrimidine core but differ in their functional groups and overall structure.
Uniqueness
N-Allyl-2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidin-7-amine is unique due to its specific combination of an allyl group and a methylthio group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
73109-44-1 |
|---|---|
Molecular Formula |
C9H10N4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
2-methylsulfanyl-N-prop-2-enyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C9H10N4S2/c1-3-4-10-7-6-8(12-5-11-7)15-9(13-6)14-2/h3,5H,1,4H2,2H3,(H,10,11,12) |
InChI Key |
LXXNTYGWFSTRKW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(N=CN=C2S1)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



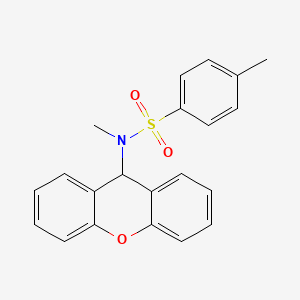

![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
